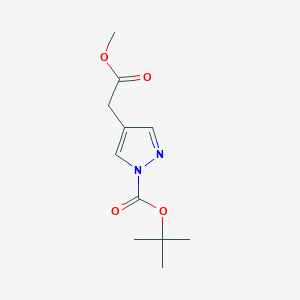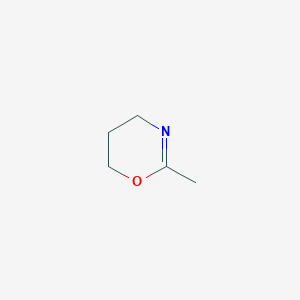
2-methyl-5,6-dihydro-4H-1,3-oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5,6-dihydro-4H-1,3-oxazine is a heterocyclic organic compound with the molecular formula C5H9NO It belongs to the class of oxazines, which are six-membered heterocycles containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-methyl-5,6-dihydro-4H-1,3-oxazine can be synthesized through several methods. One common approach involves the cyclization of N-hydroxymethyl or N-chloromethylbenzamide with methyl oleate or its derivatives . Another method includes the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine and cyclization of N-aryl-N’-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-methyl-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the oxazine ring, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield oxazine N-oxides, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-methyl-5,6-dihydro-4H-1,3-oxazine has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other heterocyclic compounds and polymers . In the industrial sector, it can be used in the production of materials with specific properties, such as dyes and fluorescent materials .
Wirkmechanismus
The mechanism of action of 2-methyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with molecular targets and pathways in biological systems. The compound can participate in various chemical reactions due to the presence of the oxygen and nitrogen atoms in its structure. These atoms can form hydrogen bonds and coordinate with metal ions, facilitating different biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2-methyl-5,6-dihydro-4H-1,3-oxazine can be compared with other similar compounds, such as 4,4,6-trimethyl-2-alkyl (aryl)amino-5,6-dihydro-4H-1,3-oxazines and 2,4,4,6-tetramethyl-4,5-dihydro-1,3-oxazine These compounds share similar structural features but differ in their substituents and chemical properties
Similar Compounds
Eigenschaften
CAS-Nummer |
10431-93-3 |
|---|---|
Molekularformel |
C5H9NO |
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
2-methyl-5,6-dihydro-4H-1,3-oxazine |
InChI |
InChI=1S/C5H9NO/c1-5-6-3-2-4-7-5/h2-4H2,1H3 |
InChI-Schlüssel |
KYHSOVKSTASUMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





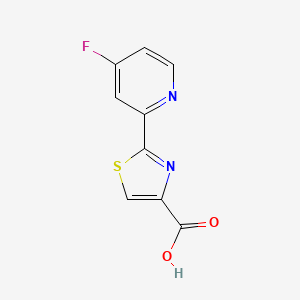
![5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)
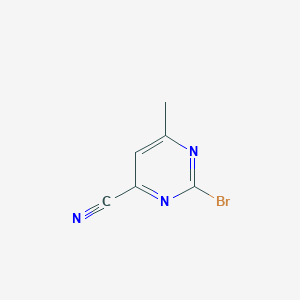
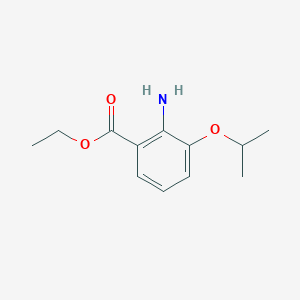
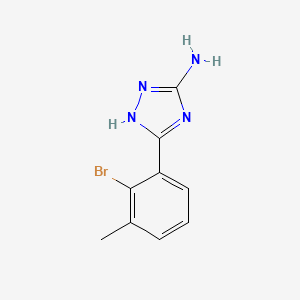
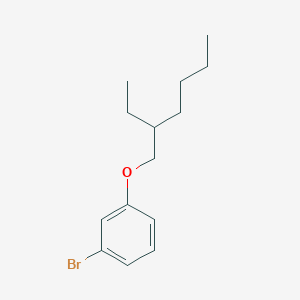
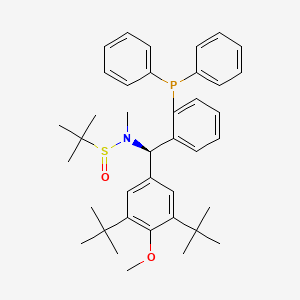
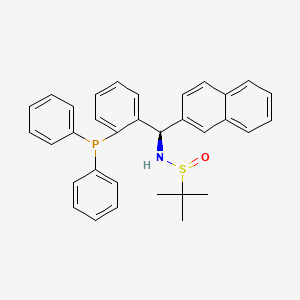
![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
